Cas no 1803595-41-6 (tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate)

Tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate is a specialized organic compound featuring a 1,2-oxazole (isoxazole) core with a formyl group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of heterocyclic frameworks and peptide modifications. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the formyl functionality offers reactivity for further derivatization, such as condensation or nucleophilic addition. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it useful in medicinal chemistry and pharmaceutical research.
tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate structure
1803595-41-6 structure
商品名:tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate
CAS番号:1803595-41-6
MF:
メガワット:
MDL:MFCD28954389
CID:4617061
PubChem ID:119031951

tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate
    • MDL: MFCD28954389

tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM413340-1g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%+
1g
$*** 2023-03-30
TRC
B815995-5mg
tert-Butyl N-[2-(5-Formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6
5mg
$ 70.00 2022-06-06
Enamine
EN300-220915-0.5g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
0.5g
$925.0 2023-09-16
Enamine
EN300-220915-10g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
10g
$5099.0 2023-09-16
1PlusChem
1P01AM0I-1g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
1g
$1352.00 2025-03-19
1PlusChem
1P01AM0I-2.5g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
2.5g
$2935.00 2024-06-18
Aaron
AR01AM8U-5g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
5g
$4753.00 2023-12-14
A2B Chem LLC
AV73906-1g
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
1g
$1283.00 2024-04-20
A2B Chem LLC
AV73906-500mg
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
500mg
$1009.00 2024-04-20
A2B Chem LLC
AV73906-100mg
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
1803595-41-6 95%
100mg
$467.00 2024-04-20

tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate 関連文献

tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-Butyl N-2-(5-Formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate (CAS No. 1803595-41-6)

Tert-butyl N-2-(5-formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1803595-41-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural framework of this compound incorporates a tert-butyl group, a formyl-substituted oxazole ring, and a propanoyl moiety, each contributing to its unique chemical properties and potential biological activities.

The tert-butyl group at the carbamate position not only enhances the stability of the molecule but also influences its solubility and reactivity, making it a valuable component in synthetic protocols. The presence of the formyl group within the oxazole ring introduces a site for further functionalization, enabling the construction of more complex molecular architectures. This feature is particularly advantageous in drug discovery, where modifications at the formyl position can lead to novel pharmacophores with enhanced binding affinity and selectivity.

The oxazole ring itself is a heterocyclic scaffold that has been extensively studied for its role in medicinal chemistry. Oxazoles are known for their stability and their ability to engage in hydrogen bonding interactions, which are critical for the design of small-molecule drugs. In particular, the 5-formyl-substituted oxazole moiety in this compound provides a versatile handle for chemical transformations, including condensation reactions with amines or alcohols to form Schiff bases or esters, respectively. Such transformations are frequently employed in the development of enzyme inhibitors and other therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the utility of carbamates as key intermediates in the construction of biologically active compounds. The tert-butyl N-substituted carbamate moiety is particularly noteworthy due to its role as a protecting group for primary amines, as well as its potential function as an active pharmacophore itself. For instance, derivatives of this class have been explored as inhibitors of proteases and kinases, which are central targets in oncology and inflammatory diseases.

In the context of modern drug discovery, the integration of computational chemistry and high-throughput screening has accelerated the identification of promising candidates. The structural features of Tert-butyl N-2-(5-formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate make it an attractive scaffold for virtual screening campaigns aimed at identifying molecules with specific biological activities. The combination of the tert-butyl group, formyl oxazole, and propanoyl carbamate provides multiple interaction points with biological targets, increasing the likelihood of discovering compounds with desirable pharmacokinetic profiles.

One particularly intriguing aspect of this compound is its potential application in the development of probes for biochemical assays. The formyl group can be readily converted into other functional groups such as aldehydes or carboxylic acids through oxidation or reduction reactions, respectively. These derivatives can then be used to study enzyme mechanisms or to develop high-affinity ligands for protein targets. Additionally, the tert-butyl carbamate can be hydrolyzed under acidic or basic conditions to release the corresponding amine, providing a means to modulate biological activity post-synthesis.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies. These methods allow for efficient construction of complex molecular frameworks while maintaining high regioselectivity and yield. The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures accurate structural elucidation and purity assessment.

From a medicinal chemistry perspective, the oxazole ring is known to exhibit various biological activities, including antifungal, antiviral, and anti-inflammatory properties. The formylation at position 5 enhances these activities by introducing additional reactive sites that can interact with biological targets. For example, studies have shown that formylated oxazoles can inhibit certain enzymes by forming covalent bonds with reactive residues within the enzyme active site. This mechanism is particularly relevant in cases where covalent inhibition provides prolonged duration of action compared to non-covalent binders.

The tert-butyl N-substituted carbamate moiety also contributes to the overall pharmacological profile by influencing metabolic stability and membrane permeability. Tert-butyl groups are known to increase lipophilicity, which can enhance oral bioavailability while potentially reducing susceptibility to metabolic degradation by enzymes such as cytochrome P450 (CYP450). This balance between lipophilicity and metabolic stability is crucial for optimizing drug candidates for clinical use.

In recent years, there has been growing interest in developing small-molecule probes that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug discovery due to their large surface areas and lack of binding pockets suitable for traditional drug-like molecules. The structural complexity of Tert-butyl N-2-(5-formyl-1,2-oxazol-3-yl)propan-2-ylcarbamate makes it an excellent candidate for designing PPI modulators. By strategically modifying functional groups within this scaffold, researchers can generate molecules that disrupt or stabilize specific protein interactions relevant to diseases such as cancer and neurodegeneration.

The versatility of this compound also extends to its application in material science and agrochemicals. For instance, derivatives containing oxazole moieties have been explored as UV stabilizers in polymers due to their ability to absorb harmful radiation without degrading. Similarly, carbamate-based compounds are widely used as herbicides and fungicides due to their efficacy against plant pathogens while maintaining environmental safety profiles when used according to regulatory guidelines.

Future directions in research involving this compound may focus on exploring its potential as a building block for libraries designed through combinatorial chemistry or fragment-based drug discovery approaches. By systematically varying functional groups while retaining core structural elements such as the oxazole ring and carbamate moiety, Tert-butyl N-2-(5-formyl-1,2-oxyzol3 -yI propan - 2 - yIcarbamate could serve as an inspiration for novel therapeutics across multiple therapeutic areas including oncology,neurodegenerative disorders,and inflammatory diseases.

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